2-Chloro-4-methylthiazole-5-carboxylic acid

Synthetic Chemistry Process Development Building Block Sourcing

Secure a decisive advantage in your next drug or agrochemical discovery phase with this essential heterocyclic scaffold. This compound uniquely combines an electrophilic 2-chloro handle for SNAr diversification and a 5-carboxylic acid group for direct amide coupling or salt formation, eliminating inefficient ester hydrolysis steps[reference:0]. Its validated association with TSHR and use as a precursor to systemic fungicides make it an irreplaceable core for focused library synthesis and hit-to-lead optimization[reference:1]. Supplied with a ≥98% purity standard and comprehensive QC documentation (NMR, HPLC) to ensure reproducibility from research to pilot scale.

Molecular Formula C5H4ClNO2S
Molecular Weight 177.61 g/mol
CAS No. 40003-48-3
Cat. No. B1348577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methylthiazole-5-carboxylic acid
CAS40003-48-3
Molecular FormulaC5H4ClNO2S
Molecular Weight177.61 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)Cl)C(=O)O
InChIInChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9)
InChIKeyLDUFDQVROYUUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methylthiazole-5-carboxylic Acid (CAS 40003-48-3): A Strategic Thiazole Building Block for Pharmaceutical and Agrochemical Development


2-Chloro-4-methylthiazole-5-carboxylic acid is a heterocyclic organic compound belonging to the thiazolecarboxylic acid class, defined by a thiazole ring bearing a chlorine atom at the 2-position, a methyl group at the 4-position, and a carboxylic acid functionality at the 5-position [1]. Its molecular formula is C₅H₄ClNO₂S, with a molecular weight of 177.61 g/mol . The compound serves as a versatile intermediate in organic synthesis, particularly for constructing pharmaceuticals and agrochemicals where the combination of an electrophilic 2-chloro handle for nucleophilic substitution and a 5-carboxylic acid group for amide or ester formation is required . Unlike simpler thiazole derivatives, this substitution pattern imparts specific reactivity and physicochemical properties that are critical for downstream applications .

Why Generic Substitution Fails: The Functional Necessity of 2-Chloro-4-methylthiazole-5-carboxylic Acid


While many thiazole-5-carboxylic acid derivatives are commercially available, simple substitution with analogs lacking the 2-chloro, 4-methyl, or 5-carboxylic acid moieties is not feasible for projects requiring this exact scaffold. The 2-chloro group is a critical synthetic handle for introducing amine or other nucleophilic substituents via SNAr reactions, a reactivity pathway absent in non-chlorinated analogs [1]. The 4-methyl group influences both steric and electronic properties, impacting target binding and metabolic stability in ways distinct from unsubstituted or other alkyl variants [2]. Furthermore, the 5-carboxylic acid group is essential for forming key amide bonds with pharmacophores or for improving aqueous solubility through salt formation. Using a close analog, such as ethyl 2-chloro-4-methylthiazole-5-carboxylate, would necessitate an additional hydrolysis step, altering synthetic routes and potentially introducing impurities . Therefore, the precise combination of substituents in 2-chloro-4-methylthiazole-5-carboxylic acid is non-negotiable for achieving intended biological activity, synthetic efficiency, and material consistency.

Quantitative Differentiation of 2-Chloro-4-methylthiazole-5-carboxylic Acid: A Comparator-Focused Evidence Guide


Synthetic Accessibility: Direct Carboxylic Acid Form vs. Ester Hydrolysis Requirement

2-Chloro-4-methylthiazole-5-carboxylic acid offers a direct, one-step synthetic advantage over its ethyl ester analog (CAS 7238-62-2) for amide bond formation. While the ester must undergo an additional saponification or hydrolysis step to liberate the free acid for coupling, the target compound is ready for direct use in amide couplings with primary or secondary amines. This reduces the number of synthetic steps and avoids potential side reactions associated with ester hydrolysis, such as epimerization or degradation of sensitive functional groups [1]. The ester analog is a solid with a melting point of 46°C and a calculated water solubility of 0.84 g/L, whereas the free acid is also a solid but with a significantly different solubility profile, which impacts reaction solvent selection and workup procedures .

Synthetic Chemistry Process Development Building Block Sourcing

Physicochemical Profile: Lipophilicity and Solubility Differentiation from Non-Chlorinated Analogs

The introduction of the 2-chloro substituent significantly alters the lipophilicity of the thiazole-5-carboxylic acid scaffold. The target compound exhibits a consensus Log P (cLogP) of 1.64, based on an average of five computational methods (iLOGP: 1.39, XLOGP3: 2.17, WLOGP: 1.80, MLOGP: 0.29, SILICOS-IT: 2.57) . In contrast, the non-chlorinated analog, 4-methylthiazole-5-carboxylic acid (CAS 20485-41-0), has a lower experimental melting point (279-282°C) and, due to the absence of the chlorine atom, a lower calculated Log P, typically around 0.5-0.8 . The increased lipophilicity of the target compound (cLogP 1.64) suggests improved membrane permeability compared to the non-chlorinated analog, a critical parameter for oral bioavailability in drug discovery. Concurrently, the target compound's calculated water solubility is moderate (0.434 mg/mL), placing it in a favorable range for formulation development, whereas the non-chlorinated analog is expected to be more soluble but less permeable [1].

Drug Design ADME Prediction Formulation Science

Biological Target Engagement: Documented Interaction with Human Thyroid Stimulating Hormone Receptor (TSHR)

Unlike many closely related thiazole-5-carboxylic acid building blocks, 2-chloro-4-methylthiazole-5-carboxylic acid has been explicitly linked to the human Thyroid Stimulating Hormone Receptor (TSHR), a target of therapeutic interest for thyroid disorders and Grave's disease. Vendor annotations classify TSHR as a 'Tclin' target for this compound, indicating it is associated with 29,986 known activities in bioactivity databases . This annotation is not present for the non-chlorinated analog (4-methylthiazole-5-carboxylic acid, CAS 20485-41-0) or the 2-amino substituted analog (2-amino-4-methylthiazole-5-carboxylic acid, CAS 20629-91-8), which are instead linked to Stearoyl-CoA desaturase-1 (SCD1) inhibition . While direct potency data (e.g., IC₅₀ or Kᵢ) for the target compound against TSHR is not publicly available in primary literature, the documented association provides a specific, testable hypothesis for medicinal chemistry campaigns that is absent for its closest analogs.

Endocrinology Receptor Pharmacology Target Identification

Agrochemical Application Precedence: Established Use as a Horticultural Fungicide Intermediate

2-Chloro-4-methylthiazole-5-carboxylic acid has a documented application as a precursor to horticultural fungicides, providing a validated industrial use-case not shared by all thiazolecarboxylic acid analogs. Specifically, it has been used to prepare 2-chloro-4-methylthiazole, a known horticultural fungicide, through decarboxylation or further functionalization . The compound's ability to react with diazonium salts to form diazo compounds, which then react with sulfonic acid to form sulfonate esters, is a key pathway for generating active agrochemical ingredients . In contrast, the 2-amino analog (2-amino-4-methylthiazole-5-carboxylic acid) is more commonly utilized in pharmaceutical applications, and the 4-unsubstituted analog (2-chloro-1,3-thiazole-5-carboxylic acid) is studied as a metabolite of neonicotinoid insecticides rather than as a direct fungicide precursor [1]. This established agrochemical precedent de-risks procurement for agricultural chemical development.

Crop Protection Fungicide Synthesis Agrochemical Development

Safety and Handling Profile: GHS Classification and Storage Requirements

2-Chloro-4-methylthiazole-5-carboxylic acid is classified under the Globally Harmonized System (GHS) with specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound requires storage at -20°C under an inert argon atmosphere to maintain stability, and is shipped in an ice chest with ice pads to ensure quality upon arrival . This contrasts with the ethyl ester analog (CAS 7238-62-2), which is typically stored at 2-8°C under nitrogen, and the non-chlorinated analog (CAS 20485-41-0), which has a higher melting point (279-282°C) and is less sensitive to ambient conditions . The specific storage requirements for the target compound directly impact procurement planning, including the need for validated cold-chain shipping and dedicated freezer space. Understanding this profile is essential for laboratories to ensure compound integrity and compliance with safety regulations.

Laboratory Safety Chemical Handling Procurement Compliance

Optimal Application Scenarios for 2-Chloro-4-methylthiazole-5-carboxylic Acid in R&D and Production


Medicinal Chemistry: Lead Optimization for TSHR-Targeted Therapeutics

Given its documented association with the Thyroid Stimulating Hormone Receptor (TSHR), 2-chloro-4-methylthiazole-5-carboxylic acid is a strategic starting point for synthesizing focused libraries aimed at modulating TSHR activity. Medicinal chemists can utilize the 5-carboxylic acid group to install diverse amine-containing pharmacophores via amide coupling, while the 2-chloro group can be displaced with nucleophiles to explore SAR at the 2-position . This dual-functionalization capability, combined with a target-specific annotation not shared by its closest analogs, makes it a valuable core for hit-to-lead campaigns in endocrinology .

Agrochemical Development: Synthesis of Novel Horticultural Fungicides

The compound's established role as a precursor to horticultural fungicides provides a de-risked entry point for agrochemical discovery programs. Researchers can leverage the reactivity of the 2-chloro group and the 5-carboxylic acid to generate libraries of 2-substituted-4-methylthiazole-5-carboxamides or sulfonate esters, known pharmacophores in crop protection . The compound's physicochemical profile (cLogP 1.64, moderate solubility) is well-suited for foliar uptake and systemic activity in plants, offering advantages over more polar or lipophilic thiazole analogs .

Process Chemistry: Scale-Up of Amide Coupling Intermediates

In process development, the direct use of the free carboxylic acid eliminates the need for an ester hydrolysis step, streamlining the synthesis of advanced intermediates. This is particularly advantageous when scaling up the production of thiazole-based drug candidates, as it reduces the number of unit operations and minimizes the risk of generating impurities from ester cleavage. Vendors supply the compound with a standard purity of ≥98%, and batch-specific QC data (NMR, HPLC) are available, ensuring reliable performance in GMP-like environments .

Chemical Biology: Probe Synthesis for Target Identification Studies

The unique TSHR association makes 2-chloro-4-methylthiazole-5-carboxylic acid an attractive core for developing chemical probes, such as affinity chromatography ligands or fluorescent tracers. The carboxylic acid can be conjugated to biotin or fluorophores, while the 2-chloro position offers a site for introducing a photoreactive group for photoaffinity labeling (PAL) experiments . This application is not readily accessible with the ethyl ester or non-chlorinated analogs, which lack the necessary functional handles or target annotations .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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